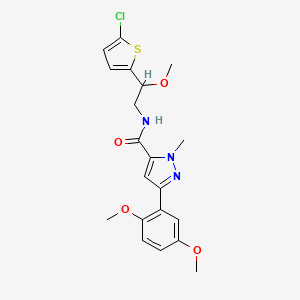
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22ClN3O4S and its molecular weight is 435.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing upon various research studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Chlorothiophene moiety : A sulfur-containing aromatic ring that may enhance biological activity.
- Dimethoxyphenyl group : Contributes to the compound's overall pharmacological profile.
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Chlorothiophene Intermediate : Chlorination of thiophene.
- Methoxyethylation : Introduction of the methoxyethyl group through nucleophilic substitution.
- Coupling Reaction : Formation of the final product through coupling with appropriate acyl chlorides.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including:
- Gram-negative bacteria : Escherichia coli, Proteus mirabilis.
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.
In vitro studies have demonstrated that certain derivatives can inhibit bacterial growth effectively, with specific compounds achieving minimum inhibitory concentrations (MIC) in the range of 31.25–62.5 μg/mL against fungal strains like Aspergillus niger .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored in various studies. Pyrazole derivatives have been reported to inhibit inflammatory responses, as evidenced by:
- Reduction in paw edema in animal models.
- Inhibition of pro-inflammatory cytokines.
For example, compounds derived from pyrazole have shown COX-2 inhibitory activity comparable to established anti-inflammatory drugs like diclofenac .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The compound may interact with specific enzymes or receptors involved in inflammatory pathways.
- It could modulate signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Antimicrobial Screening : A study evaluating a series of pyrazole derivatives found that certain compounds exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Assessment : In a controlled study involving carrageenan-induced paw edema in rats, selected pyrazole derivatives demonstrated significant anti-inflammatory effects, reducing swelling and pain .
Eigenschaften
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-24-15(20(25)22-11-17(28-4)18-7-8-19(21)29-18)10-14(23-24)13-9-12(26-2)5-6-16(13)27-3/h5-10,17H,11H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRUULXQXTWWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














